2-Chlorobenzoic acid, 4-cyanophenyl ester
Overview
Description
2-Chlorobenzoic acid, 4-cyanophenyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyanophenyl group and a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzoic acid, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of about 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzoic acid, 4-cyanophenyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the chlorobenzoate moiety.
Oxidation and Reduction: The cyanophenyl group can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the cyanophenyl group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the cyanophenyl group.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted aromatic compounds where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chlorobenzoic acid, 4-cyanophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorobenzoic acid, 4-cyanophenyl ester involves its interaction with various molecular targets:
Nucleophilic Substitution: The compound undergoes nucleophilic attack at the chlorobenzoate moiety, leading to the formation of a tetrahedral intermediate and subsequent elimination of the leaving group.
Oxidation and Reduction: The cyanophenyl group can undergo electron transfer reactions, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzoic acid: This compound shares the chlorobenzoate moiety but lacks the cyanophenyl group.
4-cyanobiphenyl: Similar in structure but lacks the ester linkage present in 2-Chlorobenzoic acid, 4-cyanophenyl ester.
Uniqueness
This compound is unique due to the combination of the cyanophenyl and chlorobenzoate groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies.
Properties
IUPAC Name |
(4-cyanophenyl) 2-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQDKRQROMXNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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